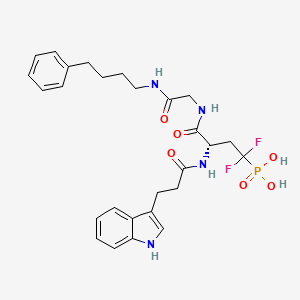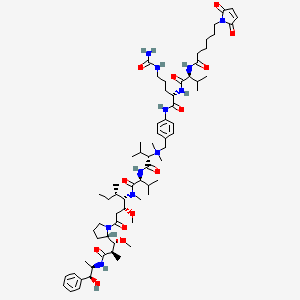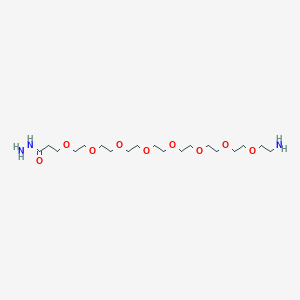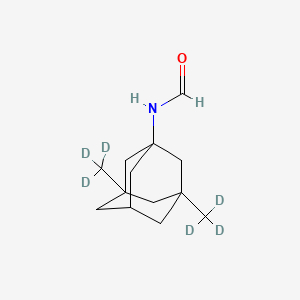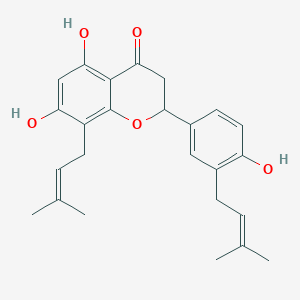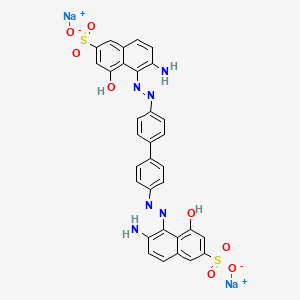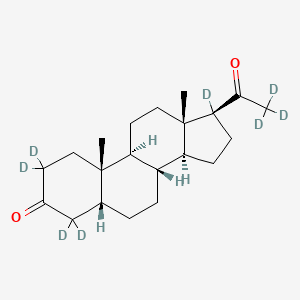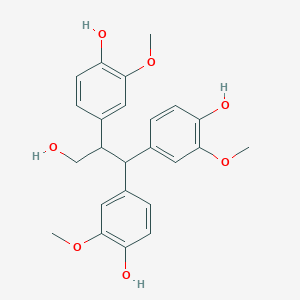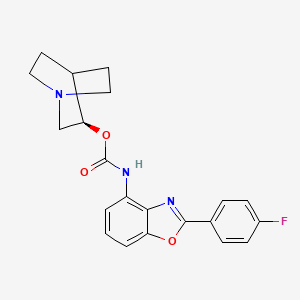
Glucosylceramide synthase-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucosylceramide synthase-IN-3 is a small molecule inhibitor of glucosylceramide synthase, an enzyme that catalyzes the transfer of glucose from uridine diphosphate-glucose to ceramide, forming glucosylceramide. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes, including cell signaling and membrane integrity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glucosylceramide synthase-IN-3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the final compound. Commonly used reagents include ceramide analogs and uridine diphosphate-glucose .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of automated synthesis equipment and rigorous quality control measures to maintain consistency and reproducibility .
化学反应分析
Types of Reactions
Glucosylceramide synthase-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenated compounds). Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Glucosylceramide synthase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glycosphingolipid metabolism and function.
Biology: Employed in research on cell signaling, membrane structure, and lipid metabolism.
作用机制
Glucosylceramide synthase-IN-3 exerts its effects by inhibiting the activity of glucosylceramide synthase, thereby reducing the synthesis of glucosylceramide and other glycosphingolipids. This inhibition disrupts glycosphingolipid metabolism, leading to alterations in cell signaling, membrane integrity, and lipid homeostasis. The molecular targets and pathways involved include the ceramide and uridine diphosphate-glucose substrates, as well as downstream glycosphingolipid products .
相似化合物的比较
Similar Compounds
Eliglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.
Miglustat: A glucosylceramide synthase inhibitor used for the management of mild to moderate type I Gaucher disease.
Uniqueness
Glucosylceramide synthase-IN-3 is unique in its specific chemical structure and its ability to penetrate the brain, making it a valuable tool for studying glycosphingolipid metabolism in the central nervous system. Additionally, its high affinity and specificity for glucosylceramide synthase make it a potent inhibitor with potential therapeutic applications .
属性
分子式 |
C21H20FN3O3 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(4-fluorophenyl)-1,3-benzoxazol-4-yl]carbamate |
InChI |
InChI=1S/C21H20FN3O3/c22-15-6-4-14(5-7-15)20-24-19-16(2-1-3-17(19)27-20)23-21(26)28-18-12-25-10-8-13(18)9-11-25/h1-7,13,18H,8-12H2,(H,23,26)/t18-/m0/s1 |
InChI 键 |
MLVNGCMNEYHLOF-SFHVURJKSA-N |
手性 SMILES |
C1CN2CCC1[C@H](C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


